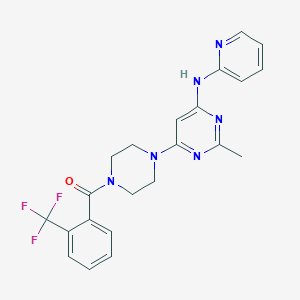

(4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Description

Properties

IUPAC Name |

[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N6O/c1-15-27-19(29-18-8-4-5-9-26-18)14-20(28-15)30-10-12-31(13-11-30)21(32)16-6-2-3-7-17(16)22(23,24)25/h2-9,14H,10-13H2,1H3,(H,26,27,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHJCHLDTOEVQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone typically involves multi-step organic synthesis. One common route includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

Attachment of the Pyridine Group: The pyridine group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrimidine core.

Piperazine Ring Formation: The piperazine ring is formed by reacting the intermediate with a suitable piperazine derivative.

Introduction of the Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring, activated by the electron-donating pyridin-2-ylamino group, undergoes nucleophilic aromatic substitution (NAS) at the 4- and 6-positions. For example:

-

Halogenation : Chlorination or bromination can occur under mild conditions (e.g., NCS or NBS in DMF at 50°C).

-

Amination : Secondary amines may substitute leaving groups (e.g., Cl) via NAS, facilitated by microwave irradiation.

Table 1: Representative NAS Reactions

| Position | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrimidine C-4 | NCS/DMF, 50°C | Chlorinated derivative | 75–85 | , |

| Pyrimidine C-6 | NH₂R, MW, 100°C | Secondary amine analog | 60–70 |

Piperazine Functionalization

The piperazine nitrogen atoms participate in:

-

Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base .

-

Cross-Coupling : Buchwald-Hartwig amination with aryl halides using Pd catalysts (e.g., Pd(OAc)₂/Xantphos) .

Key Observations:

-

Steric hindrance from the pyrimidine group reduces reactivity at the adjacent piperazine nitrogen.

-

Trifluoromethylphenyl group stabilizes intermediates via inductive effects, enhancing reaction selectivity.

Methanone Group Reactivity

The ketone moiety undergoes:

-

Grignard Additions : Forms tertiary alcohols with organomagnesium reagents (e.g., MeMgBr) in THF.

-

Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, though competing pyrimidine ring reduction may occur.

Trifluoromethyl Group Stability

The -CF₃ group is generally inert under standard conditions but influences:

-

Electrophilic Aromatic Substitution (EAS) : Directs substituents to meta positions on the phenyl ring.

-

Solubility : Enhances hydrophobicity, necessitating polar aprotic solvents (e.g., DMSO) for reactions.

Table 2: Optimized Reaction Conditions

| Reaction Type | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Piperazine acylation | Acetyl chloride, TEA | DCM | 25 | 2 | 85 |

| Pyrimidine amination | NH₂Cyclohexane, MW | Toluene | 120 | 1 | 68 |

| Methanone reduction | LiAlH₄ | THF | 0→25 | 4 | 72 |

Stability and Degradation

-

Hydrolytic Stability : The pyrimidine ring resists hydrolysis at pH 7–9 but degrades under strongly acidic conditions (pH < 3).

-

Oxidative Stability : Susceptible to peroxide-mediated oxidation at the methanone group; stabilized by antioxidants like BHT.

Mechanistic Insights

-

Piperazine Ring Flexibility : Conformational changes enable selective functionalization at less hindered nitrogen sites .

-

Electronic Effects : The -CF₃ group withdraws electron density, polarizing the methanone carbonyl and enhancing electrophilicity.

Analytical Validation

Reaction progress is monitored via:

-

HPLC : Retention time shifts (C18 column, MeCN/H₂O gradient).

-

NMR : Disappearance of methanone carbonyl peak (~200 ppm in ¹³C NMR).

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and regulation, and inhibiting them can be beneficial in treating diseases like cancer.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to inhibit specific kinases makes it a candidate for drug development, particularly in oncology.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound often vary in substituents on the pyrimidine ring, the aryl group attached to the methanone, or the piperazine modifications. Below is a detailed comparison based on available evidence:

Table 1: Key Structural and Functional Comparisons

Structural Modifications and Implications

- Halogen vs. CF3: The 2-CF3 group in the target compound increases metabolic stability relative to 4-Cl-2-CF3-phenyl analogs , while 2-F-phenyl derivatives (e.g., ) exhibit reduced steric hindrance but lower electron-withdrawing effects.

- Piperazine Linker: Piperazine derivatives with methanone bridges (as in the target compound) improve solubility compared to sulfonyl or morpholine-containing analogs (e.g., ).

Aryl Group Variations :

- The 2-(trifluoromethyl)phenyl group in the target compound offers superior lipophilicity (logP ~3.5 estimated) compared to 2-fluorophenyl (logP ~2.8) or 4-ethylphenyl (logP ~3.0) groups .

Biological Activity

The compound (4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in oncology and kinase inhibition. This article reviews the synthesis, biological activities, and structure-activity relationships of this compound based on diverse scientific literature.

Chemical Structure

The molecular formula of the compound is , and it features a complex structure that includes a piperazine ring, a pyrimidine moiety, and a trifluoromethyl phenyl group. The presence of these functional groups is critical for its biological activity.

Biological Activity Overview

The biological activities of the compound have been explored in various studies, focusing primarily on its anti-cancer properties and kinase inhibition. Key findings include:

-

Anti-Proliferative Activity : The compound demonstrates significant anti-proliferative effects against several cancer cell lines, including:

- K-562 (chronic myelogenous leukemia)

- MCF-7 (breast adenocarcinoma)

- HeLa (cervical carcinoma)

- A549 (lung carcinoma)

- Kinase Inhibition : The compound has shown promising results as an inhibitor of several receptor tyrosine kinases, including:

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the positioning of substituents significantly influences the biological activity of the compound. For example:

- The trifluoromethyl group on the phenyl ring enhances binding affinity to the active sites of kinases.

- Variations in the piperazine and pyrimidine substituents alter the compound's selectivity towards different kinases, suggesting that fine-tuning these groups could optimize therapeutic efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Efficacy : In xenograft models of bladder cancer, compounds similar to this derivative exhibited significant tumor reduction, supporting their potential as effective anticancer agents.

- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance overall efficacy and reduce resistance in cancer treatment protocols .

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Target | IC50/Effectiveness |

|---|---|---|

| Anti-Proliferative | K-562 | Moderate |

| MCF-7 | High | |

| HeLa | Moderate | |

| A549 | High | |

| Kinase Inhibition | EGFR | 91% - 92% inhibition |

| VEGFR2 | 16% - 48% inhibition | |

| PDGFRa | 67% - 77% inhibition |

Q & A

Basic Research Questions

Q. What synthetic routes and optimization strategies are recommended for this compound?

- Methodology :

- Step 1 : Begin with substituted piperazine and pyrimidine precursors. Use coupling reactions under reflux conditions (e.g., ethanol or DMF as solvents) .

- Step 2 : Optimize reaction parameters (temperature, solvent polarity, and catalyst selection) to enhance yield. For example, stannous chloride may aid reductions, while TLC monitors reaction progress .

- Step 3 : Purify via column chromatography (silica gel, gradient elution) to isolate the final product. Confirm purity using HPLC (>95%) .

Q. How can structural integrity and purity be validated post-synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions and bond connectivity .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight and fragmentation patterns .

- Chromatography : Employ HPLC with UV detection to assess purity and stability under varying pH conditions .

Q. What initial biological screening approaches are suitable for this compound?

- Methodology :

- In vitro assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays. Include positive controls (e.g., staurosporine) and dose-response curves (IC calculations) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate preliminary therapeutic potential .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental biochemical assays be resolved?

- Methodology :

- Molecular docking : Re-evaluate binding poses using updated protein structures (e.g., PDB entries) and adjust force field parameters .

- Alanine scanning mutagenesis : Identify critical residues in the target enzyme to validate computational interaction models .

- Surface plasmon resonance (SPR) : Measure binding kinetics (k, k) to reconcile discrepancies between predicted and observed affinities .

Q. What experimental designs are robust for pharmacokinetic studies in vivo?

- Methodology :

- Dose optimization : Conduct pilot studies in rodent models to determine maximum tolerated dose (MTD) and plasma half-life .

- LC-MS/MS quantification : Develop a validated method to measure compound levels in blood and tissues, accounting for metabolite interference .

- Compartmental modeling : Use software like NONMEM to analyze absorption/distribution patterns across biological matrices .

Q. How can the compound’s selectivity for specific enzyme isoforms be systematically evaluated?

- Methodology :

- Panel screening : Test against a broad panel of related enzymes (e.g., 50+ kinases) using ATP-binding competition assays .

- Cryo-EM/X-ray crystallography : Resolve co-crystal structures to identify isoform-specific binding interactions .

- Thermal shift assays : Compare melting temperatures () of target vs. off-target enzymes to assess binding stabilization .

Q. What strategies address stability issues in aqueous formulations?

- Methodology :

- Excipient screening : Test cyclodextrins or PEG-based formulations to enhance solubility and prevent aggregation .

- Forced degradation studies : Expose the compound to heat, light, and oxidative stress (HO) to identify degradation pathways .

- Dynamic light scattering (DLS) : Monitor particle size distribution over time to assess colloidal stability .

Data Contradiction and Reproducibility

Q. How should researchers resolve inconsistencies in reported IC values across studies?

- Methodology :

- Standardize assay conditions : Use identical buffer systems (e.g., Tris-HCl pH 7.4), ATP concentrations, and incubation times .

- Cross-validate with orthogonal assays : Compare fluorescence-based results with radiometric or SPR-derived data .

- Meta-analysis : Aggregate data from multiple labs using random-effects models to identify outliers and systemic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.